![molecular formula C20H24N4O4S3 B12177784 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12177784.png)
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that features a combination of thiazole, pyrrole, and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, starting with the preparation of the thiazole and pyrrole intermediates. The reaction conditions typically include:
Formation of Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling Reactions: The thiazole and pyrrole intermediates are then coupled using appropriate linkers and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Intercalating into DNA and disrupting replication or transcription processes.
Comparison with Similar Compounds
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: can be compared with other compounds that have similar structures or functionalities:
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir.
Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidine.
Thiomorpholine Derivatives: Compounds like thiomorpholine itself and its sulfonyl derivatives.
The uniqueness of This compound lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H24N4O4S3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thiomorpholin-4-ylsulfonylethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H24N4O4S3/c1-28-15-4-2-14(3-5-15)16-13-30-20(22-16)18-17(25)12-23(19(18)21)8-11-31(26,27)24-6-9-29-10-7-24/h2-5,13,21,25H,6-12H2,1H3 |
InChI Key |
FVKNFXOKTBYLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCS(=O)(=O)N4CCSCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylmethyl)-5-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B12177703.png)
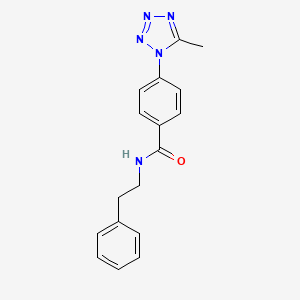
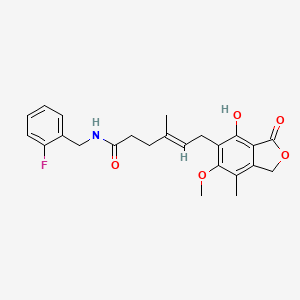

![6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12177709.png)
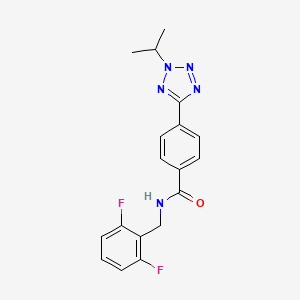
![2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177716.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177728.png)
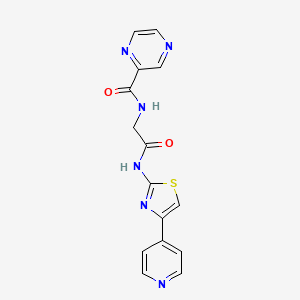
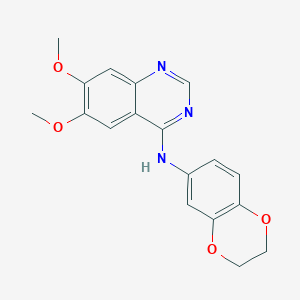
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B12177769.png)

![(1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12177791.png)
